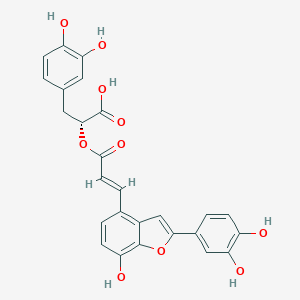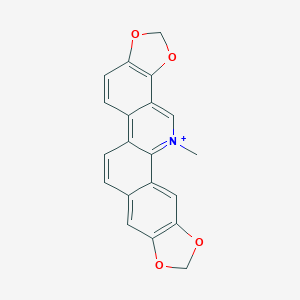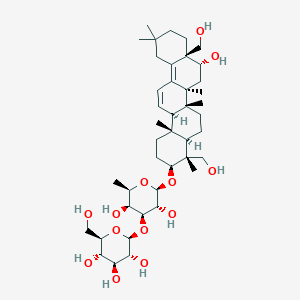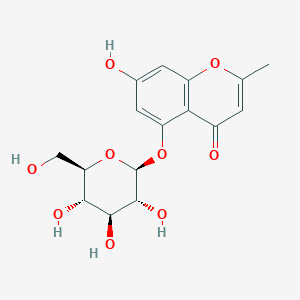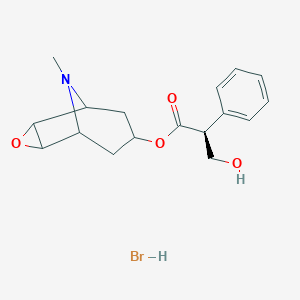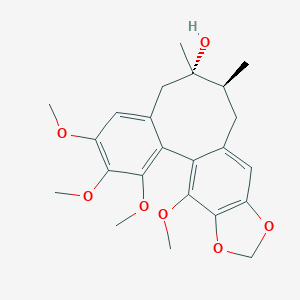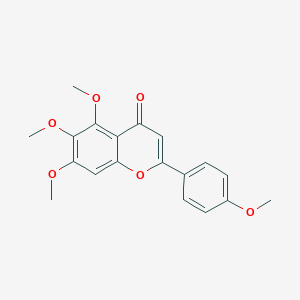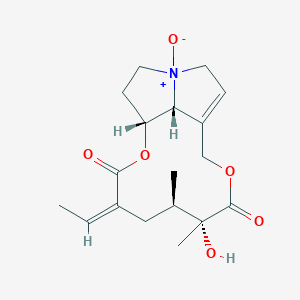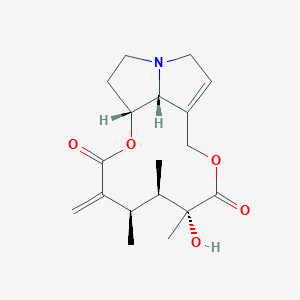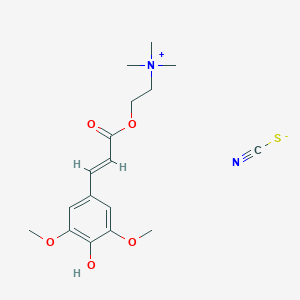
Cholin, Thiocyanat, 4-Hydroxy-3,5-Dimethoxyzimtsäure
Übersicht
Beschreibung
Sinapine thiocyanate is an alkaloid compound isolated from the seeds of cruciferous plants, such as rapeseed and mustard. It is known for its diverse biological activities, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sinapinsulfocyanat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Vorläufer zur Synthese anderer bioaktiver Verbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Medizin: Die Verbindung zeigt potenzielle therapeutische Wirkungen, darunter entzündungshemmende, antitumorale und antiangiogene Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von Sinapinsulfocyanat umfasst mehrere molekulare Ziele und Pfade. Es wurde gezeigt, dass es die Proliferation und Mobilität von Krebszellen durch Hochregulierung von Wachstumsarrest und DNA-Schaden-induzierbarem Alpha (GADD45A) hemmt . Zusätzlich wirkt Sinapinsulfocyanat als Acetylcholinesterase-Inhibitor, was bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit von Vorteil sein kann . Die Verbindung moduliert auch verschiedene Signalwege, darunter den JAK2-STAT3-Weg, der eine Rolle bei seinen entzündungshemmenden und antitumoralen Wirkungen spielt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method yields a higher amount of sinapine compared to traditional extraction methods.
Industrial Production Methods: Industrial production of sinapine thiocyanate typically involves the extraction of sinapine from rapeseed or mustard seeds, followed by its conversion to sinapine thiocyanate through chemical reactions. The process often includes steps such as defatting the seeds, extracting sinapine using ethanol, and then reacting it with thiocyanate ions to form sinapine thiocyanate .
Analyse Chemischer Reaktionen
Reaktionstypen: Sinapinsulfocyanat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Sinapinsulfocyanat kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Thiocyanat-Ionen, die bestimmte funktionelle Gruppen im Sinapin-Molekül ersetzen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Sinapinsulfocyanat, die möglicherweise eine verbesserte oder veränderte biologische Aktivität zeigen .
Vergleich Mit ähnlichen Verbindungen
Sinapinsulfocyanat wird oft mit anderen phenolischen Verbindungen wie Sinapinsäure und ihren Estern (z. B. Sinapoyl-Glucose, Sinapoyl-Malat) verglichen. Diese Verbindungen haben ähnliche biologische Aktivitäten, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften . Sinapinsulfocyanat ist aufgrund seiner Thiocyanat-Gruppe einzigartig, die seine Bioaktivität erhöht und es zu einem stärkeren Inhibitor bestimmter zellulärer Prozesse macht .
Ähnliche Verbindungen:
- Sinapinsäure
- Sinapoyl-Glucose
- Sinapoyl-Malat
- Sinapoyl-Cholin (Sinapin)
Zusammenfassend lässt sich sagen, dass Sinapinsulfocyanat eine Verbindung mit erheblichem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen ist. Seine einzigartige chemische Struktur und vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-77-8 | |
| Record name | Sinapine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


